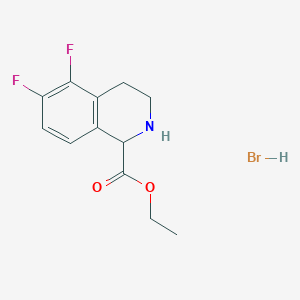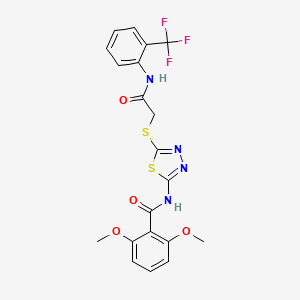![molecular formula C20H19N5O5 B2468295 N-(2-((3-(3,4-ジメトキシフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)フラン-2-カルボキサミド CAS No. 1021099-21-7](/img/structure/B2468295.png)
N-(2-((3-(3,4-ジメトキシフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5O5 and its molecular weight is 409.402. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです! N-(2-((3-(3,4-ジメトキシフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)フラン-2-カルボキサミドの科学研究における用途を包括的に分析します。
抗がん研究
この化合物は、抗がん剤としての可能性を示しています。トリアゾロ[4,3-b]ピリダジン骨格は、さまざまな癌細胞株を阻害する能力で知られています。 研究によると、この骨格の誘導体は、癌細胞のアポトーシスを誘導し、細胞増殖を阻害することが示されています 。3,4-ジメトキシフェニル基の存在は、その細胞毒性を高め、癌治療のためのさらなる開発の有望な候補となっています。
抗菌用途
この化合物の1,2,4-トリアゾール部分は、その抗菌特性でよく知られています。 研究によると、この部分を有する化合物は、有意な抗菌および抗真菌活性を示すことが示されています 。これは、耐性菌株や真菌に対抗する新しい抗菌剤を開発するための貴重な候補となります。
抗炎症剤
研究によると、トリアゾール誘導体は抗炎症特性を持っています。 この化合物の構造は、炎症性経路と相互作用することを可能にし、炎症とその関連する症状を軽減する可能性があります 。この用途は、特に関節リウマチなどの慢性炎症性疾患の治療法の開発に関連しています。
抗酸化特性
この化合物の構造には、フリーラジカルを捕捉できる官能基が含まれており、抗酸化特性を示します 。これは、神経変性疾患や心血管疾患などのさまざまな疾患に関与している酸化ストレスから細胞を保護するための潜在的な候補となります。
神経研究
この化合物は、血液脳関門を通過する能力と神経受容体との相互作用により、神経研究の候補となります。 アルツハイマー病やてんかんなどの神経障害の治療における可能性を探ることができます 。トリアゾール環系は、神経保護効果で知られており、これらの用途に役立ちます。
農薬用途
農薬の分野では、トリアゾール誘導体は殺菌剤や除草剤として使用されています 。この化合物の構造は、作物を真菌感染から保護し、雑草の成長を制御するのに効果的であることを示唆しており、農業生産性の向上に貢献しています。
材料科学
この化合物の独特の化学的特性により、材料科学における用途に適しています。 熱安定性と劣化に対する耐性の向上など、特定の特性を持つ新しい材料の開発に使用できます 。これは、さまざまな産業用途においてより耐久性があり効率的な材料を作成することにつながる可能性があります。
触媒
この化合物の構造により、有機反応で触媒として機能することができます。 化学変換を促進する能力は、合成化学において、より効率的かつ選択的な触媒プロセスを開発するために活用できます 。この用途は、複雑な分子の効率的な合成が重要な製薬業界に特に関連しています。
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
For instance, some derivatives have been found to upregulate pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate pro-oncogenic cell survival proteins like Bcl-2 .
Biochemical Pathways
For example, they have been associated with the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, which are crucial for tumor growth regulation .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies are crucial for understanding the bioavailability of the compound.
Result of Action
Similar compounds have been associated with significant anticancer activity, showing effectiveness towards various cancer cell lines .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature .
特性
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c1-27-14-6-5-13(12-16(14)28-2)19-23-22-17-7-8-18(24-25(17)19)30-11-9-21-20(26)15-4-3-10-29-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFWNYROKCGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Butoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2468217.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2468218.png)
![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/new.no-structure.jpg)
![1-[3-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2468220.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)
![2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2468222.png)
![5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine](/img/structure/B2468224.png)


![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)

![2-(4-fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468233.png)
![7-Fluoro-2-methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2468234.png)
